Fepradinol hydrochloride can be synthesized through multiple methods. One notable approach involves the condensation of 2-amino-2-methyl-1-propanol with styrene oxide, resulting in an amino diol intermediate. This intermediate undergoes further transformations to yield the final product:
This synthetic pathway highlights the importance of both chemical reactions and reagents in producing the desired compound efficiently.
The molecular structure of Fepradinol hydrochloride can be represented as follows:
Fepradinol hydrochloride participates in various chemical reactions typical of amines and alcohols. Key reactions include:
These reactions underpin the compound's versatility in synthetic organic chemistry and its potential modifications for enhanced efficacy or stability.
The mechanism of action of Fepradinol hydrochloride primarily involves its ability to inhibit inflammatory pathways. It exerts effects by:
Data from various studies suggest that Fepradinol hydrochloride can effectively mitigate symptoms associated with inflammatory conditions by targeting these biochemical pathways .
Fepradinol hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Fepradinol hydrochloride has several scientific uses:
Fepradinol hydrochloride is a synthetic organic compound with the systematic chemical name 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol hydrochloride. Its molecular formula is C₁₂H₂₀ClNO₂, reflecting a structure containing 12 carbon atoms, 20 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms [1] [5]. The hydrochloride salt form significantly impacts its molecular weight compared to the free base (C₁₂H₁₉NO₂, MW = 209.28 g/mol). Precise mass calculations confirm a monoisotopic mass of 245.1182566 Da and an average molecular weight of 245.75 g/mol [1] [5]. Elemental analysis corresponds to the following composition: Carbon (58.65%), Hydrogen (8.20%), Chlorine (14.43%), Nitrogen (5.70%), and Oxygen (13.02%) [5].
Table 1: Molecular Weight Characteristics
Property | Value | Measurement Method |
---|---|---|
Average Molecular Weight | 245.75 g/mol | Calculated |
Monoisotopic Mass | 245.1182566 Da | Mass spectrometry |
Free Base Molecular Weight | 209.28 g/mol | Calculated |
The compound features one chiral center at the carbon bearing the phenylethanol hydroxyl group, theoretically enabling (R)- and (S)- enantiomers. Commercial fepradinol hydrochloride is typically supplied as a racemic mixture (±)-form, evidenced by its optical activity designation as "(+/-)" and defined stereocenters listed as "0/1" in chemical databases [4]. The (S)-enantiomer (CAS 1992829-67-0) has been isolated and characterized, demonstrating distinct pharmacodynamic advantages. This enantiomer exhibits a specific rotation defined by its chiral synthesis pathway and shows enhanced anti-inflammatory efficacy in preclinical models compared to the racemate [2].
The canonical SMILES representation for fepradinol hydrochloride is "CC(C)(CO)NCC(O)C1=CC=CC=C1.Cl", accurately depicting the 2-methylpropanolamine chain linked to the 2-hydroxy-2-phenylethyl moiety with hydrochloride salt formation [1] [4]. The standard InChIKey (VJOOWJGUDMCBMI-UHFFFAOYSA-N) provides a unique identifier for the racemic compound. Computational validation using algorithms such as ALOGPS predicts physicochemical parameters: water solubility (8.33 mg/mL), octanol-water partition coefficient (LogP = 0.97), and hydrogen bond acceptor/donor counts (3 acceptors, 3 donors) [1]. These predictions align with experimental observations of moderate hydrophilicity suitable for pharmaceutical formulation.
Fepradinol hydrochloride exhibits moderate aqueous solubility (8.33 mg/mL at 25°C), sufficient for gastrointestinal absorption in oral formulations [1] [5]. It demonstrates higher solubility in polar organic solvents like dimethyl sulfoxide (DMSO), a property exploited in experimental formulations [5]. The experimental LogP (partition coefficient) value of 0.97 indicates balanced hydrophilicity-lipophilicity, facilitating membrane permeability while maintaining water solubility [1]. This balance contributes to favorable absorption characteristics without requiring prodrug derivatization. The hydrochloride salt form significantly enhances solubility compared to the free base, a critical factor in its bioavailability profile [2] [8].
The molecule contains three hydrogen bond donors (two hydroxyl groups and the protonated amine) and three hydrogen bond acceptors (amine nitrogen and two oxygen atoms) [1]. These functional groups confer significant polarity, reflected in a polar surface area (PSA) of 52.49 Ų [1] [8]. This moderate PSA value suggests reasonable membrane permeability that adheres to drug-like properties, though it approaches the upper limit for optimal blood-brain barrier penetration. Molecular dynamics simulations indicate that the protonated amine forms strong ionic interactions in physiological environments, while the hydroxyl groups participate in hydrogen bonding networks with water molecules and biological targets [1].
Fepradinol hydrochloride demonstrates pH-dependent stability with optimal integrity in slightly acidic to neutral conditions (pH 4-7) [5]. Under physiological conditions, potential degradation pathways include:
Long-term stability studies recommend storage at 0-4°C for short-term (weeks) and -20°C for long-term preservation (years) in anhydrous environments [5]. Solid-state stability exceeds three years when protected from moisture and light, making it suitable for pharmaceutical development [5].
Table 2: Stability Profile Summary
Factor | Stability Characteristics | Storage Recommendations |
---|---|---|
Thermal Stability | Stable up to 142°C; decomposes above | Room temperature (short term) |
pH Sensitivity | Stable pH 4-7; degrades in strong acid/base | Neutral buffers |
Oxidative Pathways | Benzylic alcohol oxidation susceptibility | Antioxidant incorporation |
Long-term Integrity | >3 years in solid state | -20°C in sealed containers |
Fepradinol hydrochloride belongs to the aralkylamine pharmacological class but exhibits potent anti-inflammatory effects distinct from classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Unlike cyclooxygenase inhibitors (e.g., indomethacin, piroxicam) that suppress prostaglandin synthesis, fepradinol operates through a prostaglandin-independent pathway [2] [4]. This mechanistic divergence is evidenced by its ability to inhibit both early-phase (0-3 hour) and late-phase (24-48 hour) inflammation in concanavalin A-induced edema models, whereas traditional NSAIDs primarily affect the late phase only [2]. Additionally, fepradinol does not alter prostaglandin E₂ levels in carrageenin-induced inflammation models, further confirming its non-cyclooxygenase mechanism [8].
The structural basis for this differentiation lies in its molecular framework – while traditional NSAIDs typically contain carboxylic acid groups enabling COX active site binding, fepradinol features amino alcohol functionalities enabling alternative target engagement. This absence of carboxylic acid moiety potentially reduces ulcerogenic risks associated with COX-1 inhibition in the gastrointestinal tract [2] [8].
The (S)-enantiomer of fepradinol demonstrates superior pharmacological activity compared to the racemate or (R)-counterpart. Preclinical studies reveal stereospecific binding to unidentified targets involved in leukocyte migration regulation and histamine release modulation [2]. In rodent inflammation models, the (S)-enantiomer exhibited:
Table 3: Stereoisomer Comparison in Preclinical Models
Pharmacological Parameter | (S)-Fepradinol | Racemic Mixture | Traditional NSAIDs |
---|---|---|---|
Dual-phase edema suppression | Yes (0-3h & 24-48h) | Partial | Late phase only |
Prostaglandin E₂ alteration | No significant effect | No significant effect | Marked reduction |
Leukocyte migration inhibition | 65% reduction | 40-50% reduction | Variable (20-70%) |
Effective dose (carrageenin model) | 50 mg/kg | 100 mg/kg | 5-10 mg/kg (reference) |
The IUPAC name of the (S)-enantiomer, 2-[[(2S)-2-hydroxy-2-phenylethyl]amino]-2-methylpropan-1-ol, explicitly defines its absolute configuration at the chiral center [2]. Molecular modeling suggests the (S)-configuration optimally positions the hydroxyl group for hydrogen bonding with biological targets involved in inflammation signaling pathways distinct from cyclooxygenase [2] [8]. These stereochemical advantages position the enantiopure form as a promising candidate for advanced development, though clinical translation remains unexplored.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7